molecular formula C19H22N2OS B1664960 Aceprometazine CAS No. 13461-01-3

Aceprometazine

Numéro de catalogue: B1664960
Numéro CAS: 13461-01-3
Poids moléculaire: 326.5 g/mol
Clé InChI: XLOQNFNTQIRSOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acéprométhazine est un médicament d'ordonnance dérivé de la phénothiazine possédant des propriétés neuroleptiques et antihistaminiques. Il n'est pas largement prescrit et peut être associé à un parkinsonisme induit par les médicaments. L'acéprométhazine est souvent utilisée en association avec le méprobamate pour le traitement des troubles du sommeil en France sous le nom commercial de Mepronizine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acéprométhazine est synthétisée à partir de la 2-acétylphénothiazine et de la 2-chloropropyldiméthylamine. La réaction implique le réarrangement dans la chaîne latérale entre le précurseur et le produit en raison d'une aziridine de type méthadone .

Méthodes de production industrielle : La production industrielle de l'acéprométhazine suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la constance requises pour un usage pharmaceutique. Le processus implique des conditions de réaction strictes et des étapes de purification pour répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions : L'acéprométhazine subit diverses réactions chimiques, notamment :

    Oxydation : L'acéprométhazine peut être oxydée pour former des sulfoxydes et des sulfones.

    Réduction : Les réactions de réduction peuvent convertir l'acéprométhazine en ses amines correspondantes.

    Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle phénothiazine.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

    Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés dans des conditions basiques ou acides.

Produits principaux :

    Oxydation : Sulfoxydes et sulfones.

    Réduction : Amines.

    Substitution : Divers dérivés phénothiazine substitués.

4. Applications de la recherche scientifique

L'acéprométhazine a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

L'acéprométhazine agit comme un antagoniste des récepteurs H1, induisant la sédation en traversant la barrière hémato-encéphalique et en se liant aux récepteurs H1 du système nerveux central. Elle possède également des propriétés neuroleptiques en agissant sur les récepteurs dopaminergiques, sérotoninergiques et adrénergiques, contribuant à ses effets sédatifs et antihistaminiques .

Composés similaires :

    Acépromazine : Un dérivé de la phénothiazine utilisé comme médicament vétérinaire avec des propriétés sédatives similaires.

    Chlorpromazine : Un autre dérivé de la phénothiazine possédant des propriétés antipsychotiques.

    Prométhazine : Un dérivé de la phénothiazine possédant de forts effets antihistaminiques.

Unicité : L'acéprométhazine est unique en raison de sa combinaison de propriétés neuroleptiques et antihistaminiques, ce qui la rend appropriée pour le traitement des troubles du sommeil en association avec d'autres médicaments .

Applications De Recherche Scientifique

Pharmacological Profile

Aceprometazine exhibits multiple pharmacological actions:

  • Dopaminergic Antagonism : Blocks D1 to D4 dopamine receptors, contributing to its antipsychotic effects.
  • Serotonergic Activity : Acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic and antidepressant properties.
  • Histaminergic Antagonism : As an H1-receptor antagonist, it induces sedation and prevents nausea.
  • Alpha-Adrenergic Blockade : Inhibits alpha-1 and alpha-2 receptors, leading to hypotension and sedation.
  • Muscarinic Receptor Interaction : Affects cholinergic pathways, potentially causing side effects like dry mouth and urinary retention .

Veterinary Applications

This compound is predominantly used in veterinary settings for:

  • Sedation : It is widely utilized to calm anxious animals during procedures or travel. Dosages vary by species; for example, dogs may receive 0.05 mg/kg intravenously .
  • Antiemetic Effects : It helps manage vomiting in animals undergoing surgery or those experiencing motion sickness .
  • Pre-anesthetic Medication : Often combined with other sedatives or analgesics (e.g., opioids) to enhance sedation and provide analgesia .

Human Medical Applications

While this compound was once used as an antipsychotic in humans, its use has declined significantly. Current applications include:

  • Management of Severe Nausea and Vomiting : Particularly in patients undergoing chemotherapy or surgery.
  • Adjunctive Therapy for Anxiety Disorders : In some cases, it may be prescribed for short-term management of severe anxiety .

Case Study 1: Acepromazine Overdose

A notable case involved a 54-year-old woman who ingested 950 mg of acepromazine intended for her dog. She experienced severe central nervous system depression and hypotension requiring intensive care. Serial plasma levels indicated a rapid decline in drug concentration, with a half-life of approximately 2.95 hours. This case highlighted the potential toxicity of acepromazine in humans and the importance of monitoring plasma levels during overdose scenarios .

Case Study 2: Serotonin Syndrome

In another instance, a patient on fluoxetine and this compound developed serotonin syndrome after an increase in fluoxetine dosage. Symptoms included hyperhidrosis, nausea, and agitation. The management involved discontinuation of the medications and supportive care, illustrating the risks associated with polypharmacy involving acepromazine .

Comparative Effectiveness

This compound is often compared with other sedatives in various studies:

Combination Treatment Sedation Score (T1) Effect on Blood Pressure
Acepromazine + Nalbuphine12 (10–12)Significant decrease observed
Acepromazine + Butorphanol11 (7–14)Similar decrease noted
Acepromazine Alone3 (1–3)Mild decrease

This table illustrates that while this compound alone provides some sedation, combinations with opioids significantly enhance sedative effects without markedly increasing adverse cardiovascular responses .

Mécanisme D'action

Aceprometazine acts as an H1-receptor antagonist, inducing sedation by crossing the blood-brain barrier and binding to H1-receptors in the central nervous system. It also has neuroleptic properties by acting on dopaminergic, serotonergic, and adrenergic receptors, contributing to its sedative and anti-histamine effects .

Comparaison Avec Des Composés Similaires

    Acepromazine: A phenothiazine derivative used as a veterinary drug with similar sedative properties.

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative with strong anti-histamine effects.

Uniqueness: Aceprometazine is unique due to its combination of neuroleptic and anti-histamine properties, making it suitable for treating sleep disorders in combination with other drugs .

Activité Biologique

Aceprometazine is a phenothiazine derivative with significant biological activity, primarily known for its sedative, neuroleptic, and antiemetic properties. It is commonly utilized in veterinary medicine, particularly in horses, as a pre-anesthetic sedative. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound functions primarily as an antagonist at the H1 histamine receptors , which allows it to induce sedation by crossing the blood-brain barrier. Additionally, it exhibits antagonistic effects on several other receptors, including:

  • Dopaminergic receptors (D2)
  • α1-adrenergic receptors
  • Muscarinic acetylcholine receptors

These interactions contribute to its diverse pharmacological profile, including sedative and antiemetic effects by acting on the chemoreceptor trigger zone in the brain .

Pharmacokinetics

This compound is metabolized in the liver to its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in urine. Its pharmacokinetic properties include:

PropertyValue
BioavailabilityHigh
Half-life6-12 hours
MetabolismHepatic
ExcretionRenal

The drug's ability to penetrate the central nervous system effectively makes it a useful agent for sedation .

Clinical Uses

This compound is utilized in various clinical settings:

  • Sedation : It is widely used for sedation in animals before surgical procedures.
  • Antiemetic : The drug's action on the chemoreceptor trigger zone helps prevent nausea and vomiting.
  • Antipsychotic : Although primarily used in veterinary medicine, it has applications in human medicine for managing anxiety and agitation.

Seizure Activity

Historically, there have been concerns regarding this compound's potential to lower seizure thresholds. However, recent studies indicate that it may not exacerbate seizures and could even reduce seizure activity in certain cases. A retrospective study at the University of Tennessee observed 36 dogs with a history of seizures treated with this compound. The findings suggested that no seizures occurred within 16 hours post-administration, and some dogs experienced a reduction in seizure frequency .

Syncope Risk

A multicenter case-control study assessed the risk of syncope among elderly patients consuming various drugs, including this compound. The study found that this compound was associated with an increased risk of syncope (OR = 2.0) when compared to controls. This highlights the need for caution when prescribing this medication to older adults .

Safety Profile

Despite its efficacy, this compound carries potential side effects:

  • Sedation : Excessive sedation can occur, particularly in sensitive populations.
  • Cardiovascular Effects : It may cause hypotension due to its α1-adrenergic antagonism.
  • Neurological Effects : Rarely, it can lead to extrapyramidal symptoms or other neurological disturbances.

Propriétés

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOQNFNTQIRSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864407
Record name Acepromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.22e-02 g/L
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aceprometazine, acting as an H1-receptor antagonist can induce sedation by being able to cross the blood-brain-barrier and binding to H1-receptors in the central nervous system.
Record name Aceprometazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13461-01-3
Record name Aceprometazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13461-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceprometazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceprometazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acepromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceprometazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEPROMETAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984N9YTM4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceprometazine
Reactant of Route 2
Reactant of Route 2
Aceprometazine
Reactant of Route 3
Reactant of Route 3
Aceprometazine
Reactant of Route 4
Reactant of Route 4
Aceprometazine
Reactant of Route 5
Reactant of Route 5
Aceprometazine
Reactant of Route 6
Aceprometazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.